8-Ethyl-2-methylquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethyl-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAMEZAXWWLCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589186 |

Source

|

| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-31-4 |

Source

|

| Record name | 8-Ethyl-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid

Abstract

The quinoline scaffold is a privileged heterocyclic motif central to the development of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide provides a comprehensive technical overview of a robust synthetic pathway for this compound, a bespoke derivative with potential applications in drug discovery. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, outline a complete characterization workflow, and discuss critical safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel quinoline-based compounds.

Strategic Approach: Retrosynthetic Analysis

To devise an efficient synthesis for the target molecule, we begin with a retrosynthetic analysis. The core quinoline structure can be disconnected via a cyclization reaction, a common strategy in heterocyclic chemistry. The Gould-Jacobs reaction and related syntheses provide a foundational framework for constructing the quinoline ring system from acyclic precursors.[4][5] Our proposed disconnection strategy hinges on a modified Gould-Jacobs approach, which is well-suited for building the 4-hydroxyquinoline-3-carboxylate intermediate, followed by a deoxygenation step to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Methodology

The synthesis of this compound is proposed as a multi-step process commencing with readily available starting materials. The chosen pathway leverages the robust and versatile Gould-Jacobs reaction, adapted to incorporate the required 2-methyl substituent.[6][7]

Principle and Mechanism

The synthesis initiates with the condensation of an aniline (2-ethylaniline) with a β-keto ester (diethyl acetylmalonate). This is a deviation from the classic Gould-Jacobs which uses an alkoxymethylenemalonate, and it is this choice that strategically installs the required 2-methyl group. The resulting enamine intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[6] Subsequent saponification of the ethyl ester yields the carboxylic acid, and a final two-step sequence removes the 4-hydroxy group.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

Materials: 2-Ethylaniline, Diethyl acetylmalonate, Dowtherm A (or diphenyl ether), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Phosphorus oxychloride (POCl₃), Palladium on Carbon (Pd/C, 10%), Ethanol, Ethyl Acetate, Hexane.

Protocol 1: Synthesis of Ethyl 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylate

-

Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 2-ethylaniline (1.0 eq) and diethyl acetylmalonate (1.05 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water byproduct until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: Add a high-boiling inert solvent such as Dowtherm A to the crude intermediate.[5]

-

Heat the mixture to 250-260 °C for 30-60 minutes. The high temperature is crucial for facilitating the intramolecular electrocyclization.[6]

-

Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the crude ethyl ester.

-

Purify the product by recrystallization from ethanol.

Protocol 2: Saponification to 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylic acid

-

Suspend the purified ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[6]

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of the carboxylic acid will form.

-

Filter the solid, wash with cold deionized water, and dry under vacuum.

Protocol 3: Deoxygenation to this compound

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap, add the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.

-

Reduction: Dissolve the crude 4-chloro intermediate in ethanol and add 10% Pd/C catalyst.

-

Hydrogenate the mixture using a balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by recrystallization if necessary.

Characterization

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [8] |

| Molecular Weight | 215.25 g/mol | [8] |

| Monoisotopic Mass | 215.09464 Da | [8] |

| XlogP | 2.9 | [8] |

| Appearance | Off-white to pale yellow solid | (Expected) |

Spectroscopic Analysis

¹H-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):

-

~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~8.0-8.2 ppm (s, 1H): Proton at C4 of the quinoline ring.

-

~7.4-7.8 ppm (m, 3H): Aromatic protons on the quinoline ring (C5, C6, C7).

-

~2.9-3.1 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

-

~2.7 ppm (s, 3H): Methyl protons at C2 (-CH₃).

-

~1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

¹³C-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):

-

~170 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~155 ppm: C2 carbon attached to the methyl group.

-

~148 ppm: C8a (quinoline ring junction).

-

~125-140 ppm: Aromatic and quinoline carbons (C4, C4a, C5, C6, C7, C8).

-

~122 ppm: C3 carbon attached to the carboxylic acid.

-

~25 ppm: Ethyl group methylene carbon (-CH₂).

-

~23 ppm: C2-methyl carbon (-CH₃).

-

~15 ppm: Ethyl group methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (Predicted, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 | O-H stretch (broad), carboxylic acid |

| ~3050 | C-H stretch, aromatic |

| ~2970, 2880 | C-H stretch, aliphatic (ethyl, methyl) |

| ~1700 | C=O stretch, carboxylic acid dimer |

| ~1600, 1570, 1480 | C=C and C=N stretches, quinoline ring |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z 216.1019

-

Key Fragmentation: Loss of COOH (m/z 170), loss of H₂O from the acid, and fragmentation of the quinoline ring system.[11]

Safety, Handling, and Storage

Quinoline and its derivatives must be handled with extreme caution as they are often classified as hazardous.[12][13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[14][15] Work should be conducted in a well-ventilated chemical fume hood.

-

Toxicology: Quinoline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[14][16] Assume the synthesized derivative possesses similar hazards.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release to the environment.[12]

Potential Applications in Drug Development

The quinoline-3-carboxylic acid moiety is a key pharmacophore in medicinal chemistry. While the specific biological profile of this compound requires experimental evaluation, related structures have shown significant therapeutic potential.

-

Antiproliferative Agents: Many quinoline carboxylic acids have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][17]

-

Protein Kinase Inhibitors: The quinoline scaffold is suitable for designing inhibitors of key cellular enzymes like protein kinase CK2, which is often dysregulated in cancer.[18]

-

Anti-inflammatory Activity: Certain quinoline derivatives have shown potent anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[2]

The strategic placement of the ethyl and methyl groups on the quinoline core allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. Further derivatization of the carboxylic acid group can also provide access to a library of novel compounds for biological screening.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2020). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2021). Retrieved January 17, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 17, 2026, from [Link]

-

Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025). Retrieved January 17, 2026, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2021). Retrieved January 17, 2026, from [Link]

-

Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 17, 2026, from [Link]

-

QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 17, 2026, from [Link]

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Retrieved January 17, 2026, from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Retrieved January 17, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (2014). Retrieved January 17, 2026, from [Link]

-

This compound (C13H13NO2) - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Retrieved January 17, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]

-

One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8) - ResearchGate. (2013). Retrieved January 17, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (1993). Retrieved January 17, 2026, from [Link]

-

This compound - Amerigo Scientific. (n.d.). Retrieved January 17, 2026, from [Link]

-

ethyl 2-methyl-3-quinolinecarboxylate - Chemical-Properties. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2020). Retrieved January 17, 2026, from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. scbt.com [scbt.com]

- 11. chempap.org [chempap.org]

- 12. technopharmchem.com [technopharmchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemos.de [chemos.de]

- 16. nj.gov [nj.gov]

- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 8-Ethyl-2-methylquinoline-3-carboxylic acid (C₁₃H₁₃NO₂), a substituted quinoline derivative of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and fundamental spectroscopic principles to present a robust, predictive characterization. This approach is designed to guide researchers in the identification and analysis of this compound and similar molecular architectures.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, presented in Figure 1, features a quinoline core substituted with a methyl group at the 2-position, a carboxylic acid at the 3-position, and an ethyl group at the 8-position. Each of these functional groups will give rise to characteristic signals in various spectroscopic analyses. The aromatic quinoline system will dominate the ¹H and ¹³C NMR spectra in the aromatic region, while the alkyl substituents and the carboxylic acid will have distinct signatures in the aliphatic and functional group regions, respectively.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals corresponding to the aromatic protons of the quinoline ring, the methyl and ethyl substituents, and the carboxylic acid proton. The predicted chemical shifts (δ) in ppm are summarized in Table 1. The aromatic protons on the quinoline ring are expected to appear as multiplets in the downfield region (7.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (12.0-14.0 ppm), which may or may not be observed depending on the solvent and concentration. The protons of the ethyl and methyl groups will appear in the upfield region.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4 | ~8.8 | s | - |

| H5 | ~7.8 | d | ~8.0 |

| H6 | ~7.5 | t | ~7.5 |

| H7 | ~7.6 | d | ~7.0 |

| 2-CH₃ | ~2.8 | s | - |

| 8-CH₂CH₃ | ~3.2 | q | ~7.5 |

| 8-CH₂CH₃ | ~1.4 | t | ~7.5 |

| 3-COOH | ~13.0 | br s | - |

Predicted values are based on analysis of structurally similar compounds, including 8-ethyl-2-chloro-3-ethynylquinoline and various methylquinolines.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The predicted chemical shifts are detailed in Table 2. The nine carbons of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). The carbons of the methyl and ethyl groups will appear in the upfield aliphatic region.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~158 |

| C3 | ~125 |

| C4 | ~138 |

| C4a | ~128 |

| C5 | ~127 |

| C6 | ~126 |

| C7 | ~129 |

| C8 | ~135 |

| C8a | ~147 |

| 2-CH₃ | ~25 |

| 8-CH₂CH₃ | ~24 |

| 8-CH₂CH₃ | ~15 |

| 3-COOH | ~168 |

Predicted values are based on analysis of 2-methylquinoline, 8-methylquinoline, and general substituent effects on the quinoline ring system.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups: the carboxylic acid and the aromatic quinoline ring. The expected characteristic absorption bands are listed in Table 3. A very broad O-H stretching band from the carboxylic acid dimer is anticipated to dominate the region from 2500 to 3300 cm⁻¹.[7][8] The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1700-1725 cm⁻¹.[8] The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[9][10]

Table 3. Predicted IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2980-2850 | Medium |

| C=O (Carboxylic Acid) | 1725-1700 | Strong |

| C=C, C=N (Aromatic) | 1600-1450 | Medium-Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

| O-H bend | 950-910 | Medium, Broad |

Predictions are based on general principles of IR spectroscopy for carboxylic acids and data for substituted quinolines.[7][11]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass of this compound is 215.0946 g/mol .[2] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 215 would be observed. The primary fragmentation pathway is expected to be the loss of the carboxylic acid group as a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[12][13]

Table 4. Predicted Key Fragment Ions in the Mass Spectrum of this compound.

| m/z | Proposed Fragment |

| 215 | [M]⁺˙ |

| 170 | [M - COOH]⁺ |

| 171 | [M - CO₂]⁺˙ |

Fragmentation predictions are based on the known behavior of quinoline carboxylic acids under mass spectrometric conditions.[13][14]

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols are recommended.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental principles, offer a solid foundation for researchers working with this molecule. The outlined experimental workflows provide a practical guide for obtaining and interpreting the actual spectroscopic data. As with any predictive analysis, experimental verification is paramount, and this guide serves as a valuable reference for that endeavor.

References

- Vertex AI Search.

- Vertex AI Search. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

- Vertex AI Search.

- Vertex AI Search. 2-Methylquinoline | C10H9N | CID 7060 - PubChem.

- Vertex AI Search. 2-Methylquinoline - SpectraBase.

- Vertex AI Search. 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Vertex AI Search. MS/MS spectrum (a) and proposed fragmentation pathways (b)

- Vertex AI Search. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed Central.

- Vertex AI Search. Spectral analysis of quinaldines - The Royal Society of Chemistry.

- Vertex AI Search. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory - IOSR Journal.

- Vertex AI Search.

- Vertex AI Search. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry | ConnectSci.

- Vertex AI Search. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- Vertex AI Search. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581)

- Vertex AI Search.

- Vertex AI Search. 8-Methylquinoline(611-32-5) MS spectrum - ChemicalBook.

- Vertex AI Search. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

- Vertex AI Search. Synthesis of 2-[(quinolin-8-yloxy)

- Vertex AI Search. This compound - Amerigo Scientific.

- Vertex AI Search. This compound (C13H13NO2) - PubChemLite.

- Vertex AI Search.

- Vertex AI Search. IR: carboxylic acids.

- Vertex AI Search. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem - NIH.

- Vertex AI Search. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.

- Vertex AI Search. IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

- Vertex AI Search.

- Vertex AI Search. 2-Methyl-quinoline-3-carboxylic acid ethyl ester | CAS 15785-08-7 | SCBT.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. connectsci.au [connectsci.au]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempap.org [chempap.org]

- 14. researchgate.net [researchgate.net]

The Definitive Guide to the Crystal Structure Analysis of 8-Ethyl-2-methylquinoline-3-carboxylic Acid: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 8-Ethyl-2-methylquinoline-3-carboxylic acid. Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities that make them cornerstones in medicinal chemistry and drug development.[1][2] Understanding their precise three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships, optimizing drug-receptor interactions, and guiding rational drug design. This document serves as a detailed walkthrough for researchers, scientists, and professionals in drug development, covering the entire workflow from synthesis and crystallization to data analysis and the interpretation of intermolecular interactions. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this guide presents a robust, field-proven methodology, utilizing a hypothetical yet chemically sound case study to illustrate the complete process.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[3][4] The substituent pattern on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound (C₁₃H₁₃NO₂) combines several key features: the quinoline core for potential intercalation or receptor binding, a carboxylic acid group that can participate in crucial hydrogen bonding interactions, and alkyl substituents that can influence solubility and steric interactions.[5][6]

Determining the crystal structure of this compound provides invaluable insights into its solid-state conformation, the nature of its intermolecular interactions, and the formation of supramolecular synthons. This knowledge is critical for understanding its stability, solubility, and ultimately, its bioavailability and efficacy as a potential therapeutic agent.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis via the Doebner Reaction

A reliable method for the synthesis of substituted quinoline-3-carboxylic acids is an adaptation of the Doebner reaction.[1] This three-component condensation reaction offers a straightforward route to the desired scaffold.

Reaction Scheme:

For the synthesis of this compound, a plausible pathway involves the reaction of 2-ethylaniline with a suitable β-keto ester in the presence of an acid catalyst. The reaction mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution and subsequent aromatization to yield the quinoline ring.[3][7]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) to the stirred solution. The addition is exothermic and should be performed with caution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the ethyl ester of the target compound.

-

Hydrolysis: The purified ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product. Filter, wash with cold water, and dry under vacuum.

Crystallization by Slow Evaporation

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of conditions. The slow evaporation method is a robust and widely used technique for organic molecules.[8][9]

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: In small vials, test the solubility of the purified this compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and binary mixtures). A good solvent will dissolve the compound when heated but show moderate to low solubility at room temperature.[6]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system by gentle heating.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, dust-free crystallizing vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[8]

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature. Monitor the vessel over several days to weeks for the formation of crystals.

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10][11]

Data Collection

The mounted crystal is placed on a goniometer in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[12]

Experimental Protocol: Data Collection

-

Crystal Mounting: A selected single crystal is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.[10]

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This typically involves collecting a series of frames over a range of crystal orientations.[4][13] The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's scattering power and absorption characteristics.[11]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

Once a complete dataset has been collected, the next step is to determine the arrangement of atoms in the unit cell and to refine this model against the experimental data.

Structure Solution and Refinement using SHELXTL

The SHELXTL software suite is a widely used and powerful tool for solving and refining crystal structures.[14][15]

Workflow for Structure Solution and Refinement

Caption: Workflow for crystal structure solution and refinement using SHELXTL.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The integrated data is analyzed using a program like XPREP to determine the crystal system and space group.[14]

-

Structure Solution: The initial atomic positions are determined using direct methods (for small molecules) with the XS program. This provides a preliminary model of the crystal structure.[14]

-

Least-Squares Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using the XL program.[16] This iterative process minimizes the difference between the observed and calculated structure factors.

-

Model Building: Difference Fourier maps are calculated to locate missing atoms, such as hydrogen atoms, which are then added to the model.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically to account for their thermal motion in different directions.

Structure Validation with PLATON

Before finalizing the structure, it is crucial to validate the model to ensure its chemical and crystallographic soundness. The PLATON program is an essential tool for this purpose.[17][18][19][20]

Key Validation Checks Performed by PLATON:

-

Analysis of bond lengths, angles, and torsion angles for any unusual values.

-

Checking for missed symmetry elements in the crystal lattice.

-

Analysis of the solvent-accessible voids in the crystal structure.

-

Generation of a comprehensive report of crystallographic alerts (checkCIF).

Analysis of the Crystal Structure of this compound: A Hypothetical Case Study

As no published structure exists, we will proceed with a detailed analysis based on a hypothetical, yet chemically realistic, crystal structure.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 10.567(3) |

| β (°) | 98.75(1) |

| Volume (ų) | 1081.5(4) |

| Z | 4 |

| Density (calculated) | 1.323 g/cm³ |

| Absorption Coefficient (μ) | 0.091 mm⁻¹ |

| F(000) | 456 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Conformation

The molecule would likely be largely planar due to the aromatic quinoline ring system. The carboxylic acid group may be slightly twisted out of the plane of the quinoline ring. The ethyl group at the 8-position would adopt a low-energy conformation to minimize steric hindrance.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions. For carboxylic acids, hydrogen bonding is a dominant feature.

Expected Intermolecular Interactions:

-

Hydrogen Bonding: Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.[21]

-

π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions involving the methyl and ethyl groups and the aromatic system would also play a role in the crystal packing.

Visualization of Supramolecular Assembly

Caption: A schematic representation of key intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[22][23][24][25][26][27] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Hypothetical Hirshfeld Surface Analysis Results:

| Interaction Type | Contribution (%) | Description |

| H···H | 45.2 | Represents the largest contribution, arising from van der Waals forces. |

| C···H/H···C | 28.5 | Indicative of C-H···π interactions and general van der Waals contacts. |

| O···H/H···O | 18.8 | Highlights the crucial O-H···O hydrogen bonds and weaker C-H···O interactions. |

| C···C | 5.5 | Corresponds to the π-π stacking interactions between quinoline rings. |

| N···H/H···N | 2.0 | Minor contributions from weak interactions involving the quinoline nitrogen. |

The red spots on a dnorm mapped Hirshfeld surface would visually confirm the locations of the strong O-H···O hydrogen bonds, appearing as intense red areas around the carboxylic acid groups.

Conclusion: From Structure to Application

This guide has detailed the comprehensive process for the crystal structure analysis of this compound. By following this rigorous workflow—from rational synthesis and meticulous crystallization to precise data collection and in-depth analysis—researchers can obtain a definitive three-dimensional model of the molecule. This structural information is not merely an academic exercise; it is a critical component in modern drug discovery. The insights gained into the solid-state conformation and intermolecular interactions of this quinoline derivative can guide the development of new therapeutic agents with improved efficacy, selectivity, and physicochemical properties, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265-301. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

University of Illinois Urbana-Champaign. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. Retrieved January 18, 2026, from [Link]

-

University of Utrecht. (n.d.). PLATON Homepage. Retrieved January 18, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved January 18, 2026, from [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392. [Link]

Sources

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Doebner-Miller_reaction [chemeurope.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. unifr.ch [unifr.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 13. biostruct.org [biostruct.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]

- 20. researchgate.net [researchgate.net]

- 21. GitHub - CitrineInformatics/crystal-refinement: Automated refinement of single crystal diffraction data using SHELXTL [github.com]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 25. Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 8-Ethyl-2-methylquinoline-3-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of 8-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the key factors influencing the dissolution of this specific molecule. By integrating fundamental principles with actionable protocols, this guide serves as a self-validating framework for understanding and manipulating the solubility of this compound.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Understanding and quantifying the solubility of a compound like this compound is therefore not merely an academic exercise but a critical step in its potential application. This guide will provide the necessary framework for a thorough investigation of its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| SMILES | CCc1cccc2cc(C(O)=O)c(C)nc12 | [3] |

| InChI Key | JJAMEZAXWWLCNW-UHFFFAOYSA-N | [3][4] |

| Predicted XlogP | 2.9 | [5] |

| Form | Solid | [4] |

The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be highly dependent on the nature of the solvent and the pH of the medium. The predicted XlogP value of 2.9 indicates a preference for lipophilic environments, suggesting potentially low aqueous solubility.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) can be conceptualized as the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

A key principle governing solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. For this compound, this implies that it will likely exhibit higher solubility in polar organic solvents compared to nonpolar organic solvents or water.

Factors Influencing the Solubility of this compound

The solubility of this quinoline derivative is not a fixed value but is influenced by several external factors:

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Polar aprotic solvents, like DMSO and DMF, can also be effective due to dipole-dipole interactions.

-

pH: As a carboxylic acid, the ionization state of this compound is pH-dependent.[2][6][7] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water than the neutral form. Conversely, in acidic solutions, the quinoline nitrogen may become protonated, also increasing aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Ionic Strength: The presence of salts in an aqueous solution can affect solubility through the "salting-in" or "salting-out" effect.[2][6][7] The specific effect depends on the nature of the salt and the solute.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental design. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), n-octanol)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

pH meter and buffers

Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound AldrichCPR 948291-31-4 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-3-carboxylic acid: Properties and Experimental Protocols

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this important class of heterocycles, 8-Ethyl-2-methylquinoline-3-carboxylic acid represents a key building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the quest for new drugs. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Chemical Structure and Identifiers

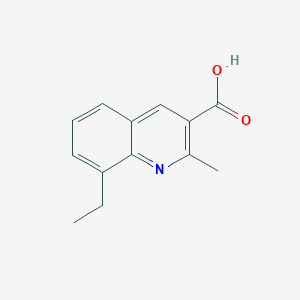

The molecular structure of this compound is presented below, followed by a table of its key chemical identifiers.

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| CAS Number | 948291-31-4 | [1] |

| Molecular Formula | C13H13NO2 | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| InChI | InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-7-11(13(15)16)8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | [2] |

| InChIKey | JJAMEZAXWWLCNW-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)O | [2] |

| Predicted XlogP | 2.9 | [2] |

Physical Properties

| Property | Predicted/Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Not available. Expected to be a solid with a defined melting point. |

| Boiling Point | Not available. Likely to decompose at high temperatures. |

The solubility of this compound is dictated by the interplay between its nonpolar quinoline ring system and the polar carboxylic acid group. The predicted XlogP of 2.9 suggests that it is likely to have low solubility in water and good solubility in moderately polar to nonpolar organic solvents.[2] The carboxylic acid moiety will allow for its dissolution in aqueous basic solutions through salt formation.

Caption: Predicted solubility of the target compound.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) aqueous sodium hydroxide (NaOH) solution

-

5% (w/v) aqueous sodium bicarbonate (NaHCO3) solution

-

5% (v/v) aqueous hydrochloric acid (HCl) solution

-

Diethyl ether

-

Dimethyl sulfoxide (DMSO)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Water Solubility:

-

Weigh approximately 5 mg of the compound into a clean, dry test tube.

-

Add 1 mL of deionized water.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect for complete dissolution. If not fully dissolved, it is considered insoluble or sparingly soluble in water.

-

-

Aqueous Base Solubility:

-

To the test tube from the water solubility test (if the compound was insoluble), add 5% NaOH solution dropwise while vortexing until the pH is basic (check with pH paper). Observe if the compound dissolves.

-

In a separate test tube, weigh approximately 5 mg of the compound and add 1 mL of 5% NaHCO3 solution. Vortex and observe for dissolution. Effervescence may be observed due to the release of CO2.

-

-

Aqueous Acid Solubility:

-

Weigh approximately 5 mg of the compound into a clean, dry test tube.

-

Add 1 mL of 5% HCl solution.

-

Vortex the mixture and observe for any change in solubility.

-

-

Organic Solvent Solubility:

-

Weigh approximately 5 mg of the compound into separate clean, dry test tubes.

-

Add 1 mL of diethyl ether to one tube and 1 mL of DMSO to the other.

-

Vortex each tube and observe for complete dissolution.

-

Interpretation of Results:

-

Solubility in water indicates the presence of highly polar functional groups that can overcome the hydrophobicity of the quinoline ring.

-

Solubility in 5% NaOH and 5% NaHCO3 confirms the presence of an acidic group, in this case, the carboxylic acid.

-

Insolubility in 5% HCl is expected as the carboxylic acid is not basic.

-

Solubility in organic solvents like diethyl ether and DMSO provides information about the compound's overall polarity.

The pKa of this compound is expected to be in the range typical for aromatic carboxylic acids, likely between 3 and 5. The electron-withdrawing nature of the quinoline ring will influence the acidity of the carboxylic acid proton.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol describes the determination of the pKa value using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

Methanol or another suitable co-solvent if the compound has low water solubility

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the compound (e.g., 21.5 mg to make a ~1 mM solution in 100 mL).

-

Dissolve the compound in a known volume of deionized water (e.g., 100 mL). If solubility is an issue, a co-solvent like methanol can be used, but the apparent pKa will be measured.

-

-

Titration Setup:

-

Place the beaker with the sample solution on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the buret with the standardized 0.1 M NaOH solution.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Chemical Properties and Reactivity

Synthesis

A plausible synthetic route for this compound is a variation of the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, 2-amino-3-ethylbenzaldehyde could be reacted with ethyl acetoacetate. The resulting ethyl ester would then be hydrolyzed to the carboxylic acid.

Caption: A plausible synthetic workflow for the target compound.

Reactivity

-

Carboxylic Acid Group: The carboxylic acid functionality is the most reactive site for many common organic transformations. It can undergo:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), to yield amides. This is a crucial reaction in the synthesis of many bioactive molecules.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

-

Quinoline Ring: The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-donating ethyl and methyl groups and the electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of related quinoline derivatives and carboxylic acids.

1H and 13C NMR Spectroscopy

-

1H NMR:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on their positions relative to the substituents.

-

Ethyl Group: An ethyl group will show a characteristic quartet for the -CH2- protons (around δ 2.5-3.0 ppm) and a triplet for the -CH3 protons (around δ 1.2-1.5 ppm).

-

Methyl Group: The methyl group at the 2-position will likely appear as a singlet in the upfield region (around δ 2.5-2.8 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration-dependent.

-

-

13C NMR:

-

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (approximately δ 120-150 ppm).

-

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield (around δ 165-185 ppm).

-

Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1720 cm-1.[4]

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm-1 region.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region, typically around 1210-1320 cm-1 (C-O stretch) and 920-950 cm-1 (O-H bend).[5]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ at m/z 216.10 would be expected. In negative ion mode, the deprotonated molecule [M-H]- at m/z 214.09 would be observed.

-

Electron Ionization (EI): The molecular ion peak (M+•) at m/z 215.09 would be expected. Common fragmentation pathways would likely involve the loss of the carboxylic acid group as a radical (•COOH, loss of 45 Da) or as CO2 (loss of 44 Da). Further fragmentation of the quinoline ring system may also occur.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, one for a related quinoline carboxylic acid should be consulted for general guidance.[4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structural, physical, and chemical properties, along with detailed experimental protocols for their characterization. While specific experimental data for this compound is limited, the provided information, based on established chemical principles and data from related compounds, serves as a robust resource for scientists and researchers. The methodologies outlined herein will enable the confident handling and application of this compound in the synthesis of novel molecules with potential therapeutic applications.

References

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Substituted Quinoline-3-Carboxylic Acids

This guide provides an in-depth exploration of the diverse biological activities of substituted quinoline-3-carboxylic acids, a class of compounds that has garnered significant attention in medicinal chemistry. From their well-established antibacterial properties to their emerging roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these promising therapeutic agents.

Synthesis of Substituted Quinoline-3-Carboxylic Acids

The synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry, with several named reactions providing versatile routes to this important heterocycle. The Gould-Jacobs and Doebner-von Miller reactions are two of the most prominent methods for constructing the quinoline ring system, and they are particularly relevant for the synthesis of quinoline-3-carboxylic acid derivatives.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids, which can be further modified to generate a wide range of substituted quinoline-3-carboxylic acids.[1] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[1][2]

-

Condensation: In a round-bottom flask, combine the desired aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Cyclization: In a high-boiling point inert solvent (e.g., diphenyl ether), add the anilidomethylenemalonate intermediate.

-

Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

-

Add a non-polar solvent such as cyclohexane or hexane to enhance precipitation.

-

Collect the solid product by filtration and wash with a cold non-polar solvent.

-

Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the final product by filtration, wash with cold water, and dry.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a route to 2- and/or 4-substituted quinolines through the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[3][4][5] This method is highly versatile and allows for the introduction of a variety of substituents onto the quinoline ring.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, dropwise to the aniline solution while cooling in an ice bath.

-

Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone) (2.0-3.0 equivalents) to the reaction mixture.

-

An oxidizing agent, such as arsenic pentoxide or nitrobenzene, may be added to facilitate the final aromatization step.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The reaction time will vary depending on the specific substrates and conditions used.

-

Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base, such as sodium carbonate or sodium hydroxide.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.

Antibacterial Activity

Quinolone antibiotics are a major class of antibacterial agents that have been in clinical use for decades.[6] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[6]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Substituted quinoline-3-carboxylic acids exert their antibacterial effects by stabilizing the covalent complex between the topoisomerase and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

Caption: Mechanism of antibacterial action of quinolones.

Experimental Protocols for Assessing Antibacterial Activity

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (containing ATP and Mg2+).

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase IV enzyme, and reaction buffer (containing ATP and Mg2+).[8][9]

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[8]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[10]

-

Analysis: Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.[8] The inhibition of topoisomerase IV is observed as a decrease in the amount of relaxed DNA.

Anticancer Activity

Substituted quinoline-3-carboxylic acids have emerged as a promising class of anticancer agents with diverse mechanisms of action.[11][12] These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and protein kinase CK2.[13][14][15][16][17][18][19][20][21][22]

Mechanism of Action

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[13][15][17][18][22] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.

Caption: DHODH inhibition by quinoline-3-carboxylic acids.

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[14][16][19][20][21] Inhibition of CK2 can induce apoptosis and inhibit tumor growth.

Experimental Protocols for Assessing Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[23]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.[23]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][23]

-

Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23] The percentage of cell viability is calculated relative to the untreated control.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate (DHO), and a suitable electron acceptor such as 2,6-dichloroindophenol (DCIP).[13][15][17]

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for 30 minutes.[13][17]

-

Reaction Initiation: Initiate the reaction by adding coenzyme Q10.[13][15][17]

-

Absorbance Measurement: Immediately measure the decrease in absorbance of DCIP at 600-650 nm over time using a microplate spectrophotometer.[13][15]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

-

Reaction Mixture: Prepare a kinase reaction mixture containing recombinant human CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP.[14][20]

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.[14]

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or an antibody-based ELISA.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Summary of Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% inhibition at 100 µM | [24] |

| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | K-562 (Leukemia) | Potent | [24] |

| 6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Potent | [24] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Substituted quinoline-3-carboxylic acids have demonstrated promising anti-inflammatory properties through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory molecules.[25][26][27][28][29] Inhibition of COX-2, the inducible isoform of the enzyme, is a major therapeutic strategy for the treatment of inflammation.

Experimental Protocol: COX-2 Inhibition Assay[28][29][30][31][32]

-

Enzyme Preparation: Use human recombinant COX-2 enzyme.[26][28]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and L-epinephrine.[27]

-

Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.[27]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[26][27][28]

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) with a suitable agent like stannous chloride.[28]

-

Product Quantification: Measure the production of prostaglandin E2 (PGE2) using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antiviral Activity